MitoB

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

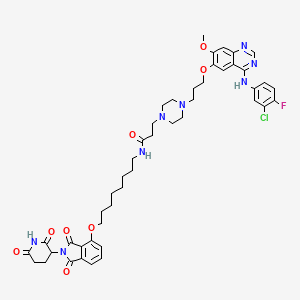

MitoB is a mitochondria-targeted probe used to measure hydrogen peroxide levels within the mitochondrial matrix. It is designed to accumulate in mitochondria due to its lipophilic triphenylphosphonium group, which facilitates its uptake into the organelle. Once inside the mitochondria, this compound reacts with hydrogen peroxide to form a phenol product, MitoP. This reaction allows researchers to quantify hydrogen peroxide levels, which are crucial for understanding oxidative stress and its implications in various diseases .

科学研究应用

MitoB has a wide range of applications in scientific research:

Chemistry: Used as a probe to study oxidative stress and redox biology.

Biology: Helps in understanding mitochondrial function and dysfunction in various biological systems.

Medicine: Used in research related to aging, cardiovascular diseases, neurodegenerative disorders, and cancer. This compound helps in studying the role of oxidative stress in these conditions.

Industry: Employed in the development of diagnostic tools and therapeutic agents targeting mitochondrial dysfunction

作用机制

Target of Action

MitoB is primarily targeted to the mitochondria , a sub-cellular organelle that plays a central role in energy metabolism . The mitochondria are recognized as an important target for new drug discovery programs aimed at finding innovative therapeutic solutions for various pathological events, such as cancer, cardiovascular, and neurological diseases .

Mode of Action

This compound contains a triphenylphosphonium (TPP) group that drives its accumulation into mitochondria . Once in the mitochondria, the TPP-conjugate can detect or influence processes within the mitochondrial matrix directly . This compound also contains an arylboronic moiety that selectively reacts with hydrogen peroxide (H2O2) , producing a phenol product, MitoP .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the reactive oxygen species (ROS) pathway . Hydrogen peroxide produced within the mitochondrial matrix is involved in signaling and implicated in the oxidative damage associated with aging and a wide range of conditions including cardiovascular disease, neurodegeneration, and cancer .

Pharmacokinetics

The pharmacokinetics of this compound involve its accumulation in mitochondria, driven by the plasma and mitochondrial membrane potentials . The lipophilic nature of the TPP group allows this compound to easily cross membranes and accumulate in the mitochondria . The in vivo biodistribution, pharmacokinetics, and long-term toxic effects studies to provide accurate information about efficacy and toxicity are still an emergent issue .

Result of Action

The result of this compound’s action is the conversion of this compound into the exomarker, MitoP, by hydrogen peroxide in the mitochondrial matrix . The hydrogen peroxide concentration is determined from the ratio of MitoP to this compound after a period of incubation . This ratio is determined by mass spectrometry .

Action Environment

The action environment of this compound is primarily the mitochondrial matrix . .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of MitoB involves conjugating a lipophilic triphenylphosphonium group to an arylboronic acid. This process typically includes several steps:

Formation of the Triphenylphosphonium Group: This step involves the reaction of triphenylphosphine with an alkyl halide to form the triphenylphosphonium salt.

Conjugation to Arylboronic Acid: The triphenylphosphonium salt is then reacted with an arylboronic acid under specific conditions to form this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as recrystallization, vacuum filtration, and chromatography are employed to purify the final product .

化学反应分析

Types of Reactions

MitoB primarily undergoes oxidation reactions within the mitochondrial matrix. The key reaction involves the selective oxidation of the arylboronic acid moiety by hydrogen peroxide to form the phenol product, MitoP .

Common Reagents and Conditions

Reagents: Hydrogen peroxide is the primary reagent that reacts with this compound.

Major Products

The major product formed from the reaction of this compound with hydrogen peroxide is MitoP, a phenol derivative. This product is used as an exomarker to quantify hydrogen peroxide levels in mitochondria .

相似化合物的比较

MitoB is unique due to its specific targeting of mitochondria and its ability to selectively react with hydrogen peroxide. Similar compounds include:

MitoQ: Another mitochondria-targeted antioxidant that accumulates in mitochondria and reduces oxidative stress.

SkQ1: A mitochondria-targeted antioxidant used in clinical trials for oxidative-stress related diseases.

This compound stands out due to its specific use as a probe for measuring hydrogen peroxide levels, whereas MitoQ and SkQ1 are primarily used as therapeutic agents .

属性

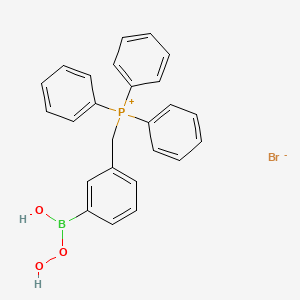

IUPAC Name |

[3-[hydroperoxy(hydroxy)boranyl]phenyl]methyl-triphenylphosphanium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22BO3P.BrH/c27-26(29-28)22-12-10-11-21(19-22)20-30(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19,27H,20H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIBJDFSRFHSFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(O)OO.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23BBrO3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{1-[2-chloro-6-(trifluoromethyl)benzoyl]-1H,3aH,7aH-pyrazolo[4,3-b]pyridin-3-yl}-3-fluorobenzoic acid](/img/structure/B1193110.png)

![5'-O-[(S)-Hydroxy(Phosphonomethyl)phosphoryl]uridine](/img/structure/B1193119.png)

![2-[[(2R,3R,4S,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]ethylphosphonic acid](/img/structure/B1193120.png)

![6-[2-chloro-6-[[[9-[(1S,2R,3S,4R,5S)-3,4-dihydroxy-5-(methylcarbamoyl)-2-bicyclo[3.1.0]hexanyl]purin-6-yl]amino]methyl]phenyl]hex-5-ynoic acid](/img/structure/B1193126.png)

![(1R,2R,3S,4R,5S)-4-[2-chloro-6-[di(cyclobutyl)methylamino]purin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol](/img/structure/B1193127.png)